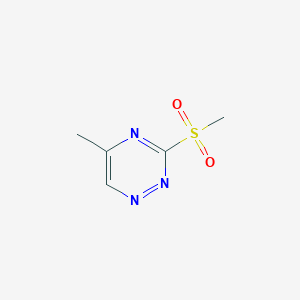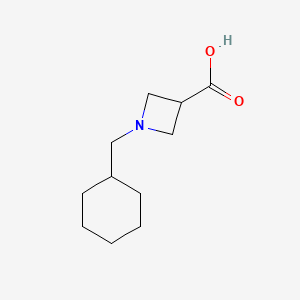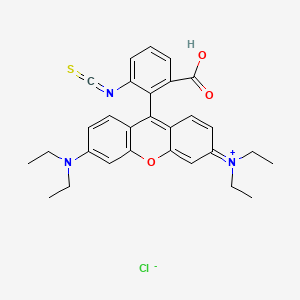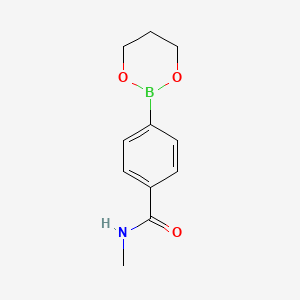
5-Methyl-3-(methylsulfonyl)-1,2,4-triazine
Übersicht
Beschreibung
Triazines are a group of heterocyclic compounds that contain three nitrogen atoms in a six-membered ring . They are used in various fields such as medicine, agriculture, and materials science due to their versatile chemical properties .
Molecular Structure Analysis
Triazines have a planar, aromatic ring structure. The presence of nitrogen atoms in the ring can significantly influence the electronic properties of the molecule .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including substitutions and additions . The specific reactions and their mechanisms can depend on the substituents present in the triazine ring .Physical And Chemical Properties Analysis
Triazines are generally stable compounds. They are often crystalline solids at room temperature . The physical and chemical properties of a specific triazine derivative would depend on its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis of 1,2,4-Triazine Derivatives
Shi, Harjani, Gable, and Baell (2016) optimized the synthesis of 3-(methylsulfonyl)-1,2,4-triazine, a precursor for various 1,2,4-triazine derivatives. They explored its reactivity with diverse nucleophiles, achieving good yields for most products, particularly when using alkali metal carbonates and magnesium alkoxides (Shi et al., 2016).
Applications in Polymer Synthesis
Bruce, Mclean, Royles, Smith, and Standring (1995) described synthetic approaches to bis(l,2,4-triazines), using derivatives of 1,2,4-triazine as potential monomers in Diels–Alder polymerisation processes. This work highlights the potential of 1,2,4-triazines in polymer chemistry (Bruce et al., 1995).
Chemospecific Reactions and Ring Reduction
Ledenyova, Kartavtsev, Shikhaliev, and Egorova (2017) studied the reduction of various 1,2,4-triazine sulfonyl derivatives. They found that these compounds undergo chemospecific partial reduction of the as-triazine ring under mild conditions, indicating unique reactivity useful for specific synthetic pathways (Ledenyova et al., 2017).
Biological Applications
Abeydeera, Perera, and Perera (2018) synthesized Zn(II) complexes containing a pyridyl triazine core, which showed promise for biological applications due to their water solubility and effective binding with bovine serum albumin (BSA). This demonstrates the potential of triazine derivatives in biological contexts (Abeydeera et al., 2018).
Electrochemical Studies
Fotouhi, Farzinnegad, Heravi, and Khaleghi (2003) conducted an electrochemical study on the reduction of triazines, including those with thiol groups, in dimethylformamide. Their work provides insight into the electrochemical behavior of these compounds, which is crucial for applications in electronic materials and sensors (Fotouhi et al., 2003).
Wirkmechanismus
Target of Action
Similar compounds such as isoxazoles have been found to target histone deacetylase (hdac) in cancer cells .
Mode of Action
For instance, some triazine derivatives are known to inhibit HDAC, which plays a crucial role in epigenetic or non-epigenetic regulation, apoptosis, cell death, and cell cycle arrest in cancer cells .
Biochemical Pathways
Based on its potential hdac inhibitory action, it could be inferred that it may affect the acetylation and deacetylation processes, which are crucial for gene expression and protein function .
Result of Action
If it acts as an hdac inhibitor like other similar compounds, it could potentially lead to increased acetylation of histones, thereby affecting gene expression and inducing cell cycle arrest, apoptosis, and cell death in cancer cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-3-methylsulfonyl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-4-3-6-8-5(7-4)11(2,9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHDYFWNXDBLSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC(=N1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657894 | |
| Record name | 3-(Methanesulfonyl)-5-methyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
945915-48-0 | |
| Record name | 3-(Methanesulfonyl)-5-methyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Hexan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1461615.png)



![N-[2-(4-chlorophenyl)ethyl]oxan-4-amine](/img/structure/B1461620.png)


![4-[2-(Carbamoylamino)ethyl]benzoic acid](/img/structure/B1461624.png)


